(R)-3-aminopiperidin-2-one
Overview
Description
D-Ornithine lactam, also known as (3R)-3-Amino-2-piperidinone, is a cyclic derivative of the amino acid ornithine. It is characterized by a lactam ring structure, which is a cyclic amide formed by the intramolecular condensation of the amino and carboxyl groups of ornithine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Ornithine lactam typically involves the intramolecular dehydration of L-ornithine. One common method includes the following steps :
Desalting L-ornithine hydrochloride: L-ornithine hydrochloride is used as the starting material and is desalted to obtain L-ornithine.
Intramolecular Dehydration: L-ornithine undergoes an intramolecular dehydration reaction in absolute ethyl alcohol, leading to the formation of D-Ornithine lactam.
Crystallization: The reaction product is crystallized to obtain high-purity D-Ornithine lactam.
Industrial Production Methods: The industrial production of D-Ornithine lactam follows similar steps but is optimized for large-scale production. The process is designed to be simple, convenient, and stable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D-Ornithine lactam undergoes various chemical reactions, including:
Oxidation: The lactam ring can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the lactam ring into different reduced forms.
Substitution: The amino group in the lactam ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the lactam ring.
Reduction Products: Reduced forms of the lactam ring.
Substitution Products: Substituted derivatives with various functional groups
Scientific Research Applications
D-Ornithine lactam has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of D-Ornithine lactam involves its interaction with various molecular targets and pathways. It plays a central role in the urea cycle, where it facilitates the disposal of excess nitrogen by converting it into urea. Additionally, it serves as a precursor for the synthesis of polyamines such as putrescine and spermine, which are essential for cell growth and differentiation .
Comparison with Similar Compounds
L-Ornithine: A non-cyclic form of ornithine that participates in the urea cycle.
N-Acetylornithine: An acetylated derivative of ornithine involved in metabolic pathways.
3-Amino-2-piperidone: A lactam derivative similar to D-Ornithine lactam.
Comparison: D-Ornithine lactam is unique due to its cyclic lactam structure, which imparts distinct chemical and biological properties. Unlike L-Ornithine, which is linear, the lactam ring in D-Ornithine lactam provides stability and reactivity that are advantageous in various applications. N-Acetylornithine and 3-Amino-2-piperidone share structural similarities but differ in their functional groups and specific roles in metabolic pathways .
Properties
IUPAC Name |
(3R)-3-aminopiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCMTCQQDULIFE-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)NC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428379 | |
Record name | (R)-3-aminopiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88763-76-2 | |
Record name | (R)-3-aminopiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-Aminopiperidine-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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